molecular formula C10H22Cl2N2O2 B1391467 Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride CAS No. 1177093-16-1

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B1391467
CAS No.: 1177093-16-1
M. Wt: 273.2 g/mol
InChI Key: ADDHSVZNOGSADA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an ethyl group, a piperidine ring, and a carboxylate group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine, ethyl acrylate, and 2-aminoethylamine are commonly used as starting materials.

  • Reaction Steps:

    • Step 1: Piperidine is reacted with ethyl acrylate to form ethyl piperidine-4-carboxylate.

    • Step 2: The resulting compound is then reacted with 2-aminoethylamine to introduce the aminoethyl group, forming ethyl 1-(2-aminoethyl)piperidine-4-carboxylate.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

  • Oxidation: Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Biology: It can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Comparison with Similar Compounds

  • Piperidine derivatives: Other piperidine-based compounds with similar functional groups.

  • Aminoethyl compounds: Compounds containing aminoethyl groups in their structure.

Uniqueness: Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

ethyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11;;/h9H,2-8,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHSVZNOGSADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

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